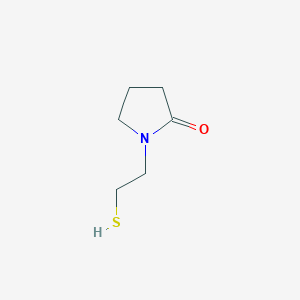

1-(2-Mercaptoethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-sulfanylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBODMFWMIWWZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065663 | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13839-15-1 | |

| Record name | 1-(2-Mercaptoethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13839-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013839151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-mercaptoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Mercaptoethyl Pyrrolidin 2 One and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing N-substituted pyrrolidinones often rely on robust and well-understood reactions like nucleophilic substitution. These approaches are foundational in organic synthesis but may involve multiple steps and the use of stoichiometric reagents.

A primary and direct method for synthesizing 1-(2-mercaptoethyl)pyrrolidin-2-one is through the N-alkylation of 2-pyrrolidinone (B116388). This reaction involves the formation of a new nitrogen-carbon bond via a nucleophilic substitution (SN2) mechanism.

In a typical procedure, the nitrogen atom of 2-pyrrolidinone acts as a nucleophile, attacking an electrophilic two-carbon unit that already contains a sulfur atom. To enhance the nucleophilicity of the pyrrolidinone, a strong base such as sodium hydride (NaH) is often used to deprotonate the amide nitrogen, forming a more reactive sodium salt. The resulting anion then reacts with a suitable alkylating agent, such as 2-bromoethanethiol (B1606908) or 2-chloroethanethiol. chemrxiv.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 pathway. chemrxiv.org

Table 1: Typical Reaction Parameters for N-Alkylation of 2-Pyrrolidinone

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Pyrrolidinone | chemrxiv.org |

| Alkylating Agent | 2-Bromoethanethiol | chemrxiv.org |

| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | chemrxiv.org |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | chemrxiv.org |

| Temperature | 60-80 °C | chemrxiv.org |

| Reaction Time | 4-8 hours | chemrxiv.org |

| Typical Yield | 50-80% | chemrxiv.org |

An alternative classical approach involves the condensation of γ-butyrolactone (GBL) with a primary amine, in this case, 2-aminoethanethiol (cysteamine). This method is advantageous as it builds the N-substituted lactam in a single conceptual step. The reaction proceeds by the nucleophilic attack of the amine on the ester carbonyl of GBL, leading to ring-opening to form a γ-hydroxy amide intermediate. Subsequent heating promotes intramolecular cyclization and dehydration to yield the desired N-substituted pyrrolidinone. This process often requires high temperatures (200-300°C) to drive the dehydration and cyclization.

A significant challenge in the direct N-alkylation with 2-haloethanethiols is the presence of the thiol group (-SH). Thiols are nucleophilic and can compete with the intended pyrrolidinone nucleophile, leading to undesired side products through S-alkylation. Furthermore, the acidic proton of the thiol can be removed by the base used in the reaction, complicating the reaction stoichiometry and potentially leading to other side reactions.

To circumvent these issues, a multi-step synthesis employing protecting group chemistry is a common and robust strategy. This approach involves temporarily masking the reactive thiol group while the N-alkylation is performed.

The general sequence is as follows:

Protection: The thiol group of a suitable starting material (e.g., 2-aminoethanethiol or 2-mercaptoethanol) is protected. Common protecting groups for thiols that are stable under N-alkylation conditions include the benzyl (B1604629) (Bn) group, which can be introduced using benzyl bromide, or the trityl (Trt) group. Photoremovable groups like the o-nitrobenzyl group are also an option for mild, reagent-free deprotection. americanpeptidesociety.org

Functional Group Manipulation (if necessary): The protected intermediate is converted into a suitable substrate for N-alkylation. For example, if starting from protected 2-mercaptoethanol, the alcohol would be converted to a good leaving group, such as a tosylate or a halide.

N-Alkylation: The N-alkylation reaction is carried out as described in section 2.1.1, reacting the protected substrate with the pyrrolidinone anion. The bulky protecting group ensures that only the desired N-alkylation occurs.

Deprotection: The protecting group is removed from the thiol to yield the final product, this compound. The choice of deprotection method depends on the protecting group used (e.g., hydrogenolysis for benzyl groups, mild acid for trityl groups, or light for photoremovable groups). americanpeptidesociety.orgkit.edu

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, modern synthetic efforts focus on developing methodologies that are more efficient, generate less waste, and use safer reagents and conditions. These strategies include catalytic processes, solvent-free reactions, and the use of continuous flow technology.

While classical syntheses typically form the C-N bond, advanced strategies can be envisioned that construct the carbon-sulfur (C-S) bond catalytically. Although specific examples for this compound are not prevalent, analogous catalytic reactions provide a blueprint for potential routes.

One hypothetical approach could involve a transition-metal-catalyzed cross-coupling reaction. For instance, a precursor like N-(2-bromoethyl)pyrrolidin-2-one could be reacted with a sulfur source, such as sodium sulfide (B99878) or a thiolate, in the presence of a suitable catalyst (e.g., based on palladium or copper) to form the C-S bond.

A more direct catalytic route could be the anti-Markovnikov hydrothiolation of N-vinylpyrrolidinone. This reaction would involve the addition of hydrogen sulfide (H₂S) across the double bond of N-vinylpyrrolidinone, catalyzed by a transition metal complex or initiated by radicals. This approach is highly atom-economical, as all atoms from the reactants are incorporated into the product. Gold-catalyzed C-S bond formation has also been demonstrated in the cycloisomerization of α-thioallenes, indicating the potential for metal-catalyzed C-S bond forming reactions in complex syntheses. nih.gov Nickel-catalyzed C-S bond formation from nickelacycles induced by photoexcitation represents another frontier in this area. rsc.org

Green chemistry emphasizes maximizing the incorporation of reactant atoms into the final product (atom economy) and minimizing or eliminating the use of solvents. nih.gov

Atom Economy: The concept of atom economy provides a measure of how efficiently a reaction converts reactant atoms into the desired product. libretexts.org Reactions with high atom economy, like additions and rearrangements, are considered greener than substitutions and eliminations, which inherently generate byproducts. nih.govscranton.edu

Substitution Route: The classical N-alkylation of 2-pyrrolidinone with 2-bromoethanethiol using sodium hydride has a poor atom economy. The desired product incorporates atoms from the two main reactants, but it also generates sodium bromide (NaBr) and hydrogen gas (H₂) as byproducts, which constitute waste.

Condensation Route: The synthesis from γ-butyrolactone (GBL) and cysteamine (B1669678) is significantly more atom-economical. In this reaction, the only byproduct is water (H₂O), resulting in a much higher percentage of the initial atoms being incorporated into the final product.

Table 2: Comparison of Atom Economy for Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| N-Alkylation | C₄H₇NO + C₂H₅BrS + NaH | C₆H₁₁NOS | NaBr + H₂ | ~52% |

| Condensation | C₄H₆O₂ + C₂H₇NS | C₆H₁₁NOS | H₂O | ~89% |

Atom economy is calculated as: (Molecular Mass of Product / Sum of Molecular Masses of all Reactants) x 100%. langholmandcanonbieschools.dumgal.sch.uk

Solvent-Free Synthesis: Many organic reactions can be accelerated and simplified by performing them under solvent-free conditions, often with the aid of microwave irradiation. mdpi.com The condensation of GBL and cysteamine is a prime candidate for a solvent-free approach. By mixing the two neat reactants and heating them, possibly in a microwave reactor, the reaction could proceed rapidly without the need for a solvent, reducing waste and simplifying purification. The N-alkylation of lactams under solvent-free, phase-transfer catalytic conditions using microwaves has been shown to be a rapid and effective method. mdpi.com

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. chemrxiv.org These benefits include superior heat and mass transfer, enhanced safety for handling hazardous reagents or exothermic reactions, and straightforward scalability. researchgate.netrsc.org

The synthesis of this compound can be adapted to a continuous flow process. For the N-alkylation route, a stream containing deprotonated 2-pyrrolidinone in a suitable solvent would be merged with a stream of the alkylating agent (e.g., 2-bromoethanethiol). This combined stream would then pass through a heated coil or tube reactor. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction and minimize byproduct formation. chemrxiv.orgresearchgate.net

Table 3: Conceptual Parameters for Continuous Flow N-Alkylation

| Parameter | Description |

|---|---|

| Reactor Type | Plug Flow Reactor (PFR), e.g., heated tube or coil |

| Reactant Streams | Stream A: 2-pyrrolidinone + Base (e.g., K₂CO₃) in DMFStream B: 2-bromoethanethiol in DMF |

| Mixing | T-junction mixer before the reactor inlet |

| Reactor Temperature | 80-120 °C (higher temperatures possible due to better control) |

| Residence Time | 5-30 minutes |

| Pressure | Elevated pressure to keep solvents from boiling |

| Collection | Continuous output of the product stream for subsequent workup/purification |

This approach allows for rapid production, easy automation, and can lead to higher yields and purities compared to batch methods. rsc.org The development of modular flow strategies for lactam synthesis highlights the growing importance of this technology in accessing these valuable chemical scaffolds. chemrxiv.orgresearchgate.net

Purification and Isolation Techniques in Chemical Synthesis

Chromatographic Separation Methods

Chromatography is a cornerstone of purification in modern organic synthesis, enabling the separation of complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. Various chromatographic techniques are applicable to the purification of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale purification. For N-substituted pyrrolidin-2-one derivatives, reverse-phase HPLC is often utilized. In a typical application, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For instance, the separation of 2-Pyrrolidinone, 1-(1-methylethyl)- can be achieved using a mobile phase of acetonitrile (B52724) and water with phosphoric acid on a reverse-phase column. sielc.com This method is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Centrifugal Partition Chromatography (CPC) , an all-liquid chromatography method, offers a significant advantage by eliminating the solid stationary phase, thereby preventing irreversible adsorption of the target compound. nih.gov This technique was successfully used to isolate N-ethyl-2-pyrrolidinone-substituted flavanols from white tea. nih.gov The initial CPC step enriched the target compounds to a purity of 70-80%, which were then further purified to >95% purity using semi-preparative C18-HPLC. nih.gov

Supercritical Fluid Chromatography (SFC) is another effective method, particularly for the purification of complex mixtures and thermally labile compounds. In the synthesis of novel β-lactamase inhibitors, which share structural similarities with functionalized lactams, preparative SFC was crucial for obtaining pure compounds. sielc.com The crude reaction products were purified using SFC to yield the desired products with purities sufficient for subsequent synthetic steps. sielc.com

Solid-Phase Extraction (SPE) and column chromatography on solid supports are also widely used. In the combinatorial synthesis of highly functionalized pyrrolidines on a solid support, purification is achieved through a series of washing steps to remove excess reagents and by-products. For instance, after a coupling reaction, the resin can be washed with solvents like N-methyl pyrrolidine (B122466) (NMP) to ensure the removal of unreacted components. nih.gov For traditional column chromatography, silica (B1680970) gel is a common stationary phase. The choice of mobile phase (eluent) depends on the polarity of the pyrrolidinone derivative being purified.

Below is a table summarizing chromatographic conditions used for the separation of various pyrrolidin-2-one analogues.

| Compound/Analogue Class | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purity Achieved | Reference |

| N-Ethyl-2-pyrrolidinone-substituted flavanols | Centrifugal Partition Chromatography (CPC) followed by semi-preparative HPLC | Liquid-liquid (HEMWat) / C18 | N-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) | >95% | nih.gov |

| 2-Pyrrolidinone, 1-(1-methylethyl)- | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical Separation | sielc.com |

| β-Lactam derivatives | Preparative Supercritical Fluid Chromatography (SFC) | Not specified | Not specified | 50-65% Yield | sielc.com |

| Highly functionalized pyrrolidines | Solid-Phase Synthesis | TentaGel-S-NH₂ Resin | N-methyl pyrrolidine (NMP) for washing | High purity on-bead | nih.gov |

Recrystallization and Distillation Techniques

Recrystallization and distillation are classical purification methods that remain indispensable in chemical synthesis for their efficiency in purifying solid and liquid compounds, respectively.

Recrystallization is the primary method for purifying solid organic compounds. youtube.com The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. For N-substituted pyrrolidin-2-one derivatives, which are often solids or high-boiling liquids, recrystallization can be a highly effective final purification step. For example, in the synthesis of new derivatives of pyrrolidin-2-one, the products were recrystallized from ethanol (B145695) after initial filtration and washing. researchgate.net The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent, filtering the hot solution to remove insoluble impurities, allowing the solution to cool slowly to induce crystallization of the pure compound, and finally collecting the crystals by filtration. youtube.com

The selection of an appropriate solvent is crucial for successful recrystallization. The table below provides a general guide to solvent selection based on the polarity of the compound.

| Compound Polarity | Suitable Solvent Polarity | Example Solvents |

| Nonpolar | Nonpolar | Hexane, Cyclohexane |

| Intermediate Polarity | Intermediate Polarity | Diethyl Ether, Ethyl Acetate, Dichloromethane |

| Polar | Polar | Ethanol, Methanol, Water |

Distillation is the preferred method for purifying liquids with different boiling points. google.com For high-boiling liquids like many pyrrolidinone derivatives, fractional distillation under reduced pressure (vacuum distillation) is often necessary to prevent thermal decomposition. A notable example is the purification of the parent compound, 2-pyrrolidone. In a patented process, crude 2-pyrrolidone is treated with a strong base, such as potassium hydroxide, and then subjected to fractional distillation at reduced pressure (e.g., 0.1-0.3 bar) to yield polymerization-grade pure pyrrolidone. google.com This process effectively removes impurities, yielding a colorless product. google.com This technique could be adapted for this compound, especially if it is a high-boiling liquid. The presence of the thiol group may require careful control of the distillation atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

Reaction Mechanisms and Chemical Reactivity of 1 2 Mercaptoethyl Pyrrolidin 2 One

Reactivity of the Thiol Functional Group

The thiol, or sulfhydryl, group is a potent nucleophile and is susceptible to oxidation, making it the more reactive moiety of the molecule under many conditions. Its reactivity is central to the compound's utility in various chemical applications.

One of the hallmark reactions of thiols is the thiol-disulfide exchange. In this reaction, the thiolate anion of 1-(2-Mercaptoethyl)pyrrolidin-2-one acts as a nucleophile, attacking an existing disulfide bond (R-S-S-R'). This results in the formation of a new, mixed disulfide and the release of a different thiol. nih.gov The reaction is reversible and proceeds through a trisulfide-like transition state. nih.gov This process is fundamental in protein folding, where it facilitates the correct formation of disulfide bridges, and in dynamic covalent chemistry. nih.govnih.gov The equilibrium of the reaction is influenced by the relative concentrations of the reactants and the redox potential of the environment.

Table 1: General Scheme of Thiol-Disulfide Exchange

| Reactant 1 (Thiol) | Reactant 2 (Disulfide) | Products | Reaction Description |

| This compound | R'-S-S-R' | 1-(2-S-S-R'-ethyl)pyrrolidin-2-one + R'-SH | Nucleophilic attack of the thiolate on the disulfide bond. |

The thiol group of this compound can participate in Michael addition reactions, also known as conjugate or 1,4-additions. wikipedia.orgorganic-chemistry.org In this pathway, the thiol, acting as a soft nucleophile (Michael donor), adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). chemistrysteps.commasterorganicchemistry.com The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion. masterorganicchemistry.com This type of reaction is highly efficient for forming carbon-sulfur bonds under mild conditions and is widely used in organic synthesis and materials science. wikipedia.org

Table 2: Examples of Michael Acceptors for Thiol Addition

| Michael Acceptor Class | Example | Product Type |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | β-Thioether ketone |

| α,β-Unsaturated Esters | Ethyl acrylate (B77674) | β-Thioether ester |

| α,β-Unsaturated Nitriles | Acrylonitrile | β-Thioether nitrile |

| Maleimides | N-Ethylmaleimide | Thiosuccinimide adduct |

The sulfhydryl group is readily oxidized. Depending on the oxidant and reaction conditions, a range of oxidation states can be achieved. Mild oxidation, such as exposure to air or gentle oxidizing agents, typically leads to the formation of a disulfide dimer, bis(2-(2-oxopyrrolidin-1-yl)ethyl) disulfide. Stronger oxidants can further oxidize the sulfur atom to sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately to sulfonic acid (R-SO₃H). nih.gov For instance, peroxynitrite is a potent oxidant of thiols, often leading to oxidation beyond the sulfenic acid stage. researchgate.net

Table 3: Oxidation Products of the Thiol Group

| Oxidation Level | Product | Typical Oxidants |

| Dimerization | Disulfide | O₂, I₂, DMSO |

| Single Oxidation | Sulfenic Acid | H₂O₂, Peroxy acids |

| Double Oxidation | Sulfinic Acid | Permanganate (B83412), Peroxynitrite researchgate.net |

| Triple Oxidation | Sulfonic Acid | Strong oxidizing agents (e.g., excess H₂O₂) |

As a strong nucleophile, the thiol group readily reacts with a variety of electrophiles. masterorganicchemistry.com A common reaction is S-alkylation, where the thiol displaces a leaving group from an alkyl halide to form a thioether. Similarly, it can react with acyl halides or anhydrides to form thioesters. These reactions are fundamental for covalently modifying molecules containing thiol groups.

Table 4: Reactivity with Common Electrophiles

| Electrophile Class | Example | Product |

| Alkyl Halides | Methyl Iodide | Thioether |

| Acyl Halides | Acetyl Chloride | Thioester |

| Epoxides | Ethylene Oxide | β-Hydroxy thioether |

Reactivity of the Pyrrolidinone Ring

The pyrrolidinone ring consists of a five-membered cyclic amide, also known as a γ-lactam. This structure is generally stable, but can undergo ring-opening reactions under specific conditions. nih.gov

The amide bond within the lactam ring is susceptible to hydrolysis, which results in the opening of the ring to form γ-aminobutyric acid derivative, specifically 4-((2-mercaptoethyl)amino)butanoic acid. This reaction can be catalyzed by either acid or base. The driving force for the polymerization of many cyclic compounds is their ring strain. wiley-vch.de However, five-membered rings like pyrrolidinone have relatively low ring strain compared to three- or four-membered rings. Consequently, the hydrolysis of the lactam is generally a slow process under neutral conditions and at ambient temperature. wiley-vch.de

The kinetics of ring-opening are significantly accelerated at elevated temperatures and in the presence of strong acids or bases. nih.govnih.gov For instance, studies on the hydrolysis of other pyrrolidinone derivatives have shown that the rate is dependent on pH, with catalysis observed under both acidic and basic conditions. nih.govmdpi.com The stability is crucial for applications where the integrity of the ring structure is required over time.

Table 5: Factors Influencing Hydrolytic Stability of the Pyrrolidinone Ring

| Factor | Effect on Stability | Rationale |

| pH | Decreased at low or high pH | Acid or base catalysis of amide hydrolysis. nih.gov |

| Temperature | Decreased at higher temperatures | Provides activation energy for the hydrolysis reaction. nih.gov |

| Enzymes | Potentially decreased | Specific enzymes (amidases/lactamases) can catalyze ring cleavage. |

Reactions at the Carbonyl Group

The carbonyl group within the pyrrolidin-2-one ring is an electrophilic center, susceptible to attack by nucleophiles. However, the reactivity of this amide carbonyl is generally lower than that of ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its partial positive charge. Nevertheless, under appropriate conditions, several reactions at this site are conceivable.

Nucleophilic Addition: Strong nucleophiles can add to the carbonyl carbon. This process would involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The stability and subsequent reaction of this intermediate would depend on the nature of the nucleophile and the reaction conditions.

Table 1: Plausible Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Product Type | Reaction Conditions |

| Hydride (e.g., from NaBH₄, LiAlH₄) | Secondary alcohol (pyrrolidine) | Reductive conditions |

| Organometallic reagents (e.g., Grignard, organolithium) | Tertiary alcohol | Anhydrous, aprotic solvent |

It is important to note that the amide C-N bond can also be cleaved under harsh conditions, particularly with strong nucleophiles or under acidic/basic hydrolysis, which would lead to ring-opening.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), effectively converting the lactam to a pyrrolidine (B122466). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Intramolecular Cyclization and Rearrangement Processes

The presence of a nucleophilic thiol group and an electrophilic carbonyl group within the same molecule creates the potential for intramolecular reactions, leading to the formation of new ring systems.

Intramolecular Thiol-Acyl Cyclization: The most probable intramolecular reaction for this compound is the cyclization of the thiol group onto the carbonyl carbon. This would be an intramolecular nucleophilic acyl substitution. The reaction would likely proceed through a tetrahedral intermediate to form a bicyclic thiolactone. The formation of five- or six-membered rings is generally favored in intramolecular reactions. In this case, the cyclization would lead to the formation of a five-membered thiolactone ring fused to the pyrrolidine ring.

This type of cyclization is analogous to the formation of N-substituted 2-iminothiolanes from the reaction of 2-iminothiolane (B1205332) with amines, where an initial thiol adduct cyclizes with the loss of ammonia. researchgate.net

Table 2: Potential Intramolecular Cyclization Product

| Reactant | Product | Reaction Type |

| This compound | Fused bicyclic thiolactone | Intramolecular nucleophilic acyl substitution |

The equilibrium of this cyclization would be influenced by factors such as ring strain in the product and the stability of the starting material versus the product.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic feasibility of the aforementioned reactions would govern the product distribution.

Reactions at the Carbonyl Group: Nucleophilic attack on the amide carbonyl is generally kinetically slower than on a ketone carbonyl due to the resonance stabilization of the amide. Therefore, forcing conditions (e.g., strong nucleophiles, elevated temperatures) might be necessary to achieve significant reaction rates.

Intramolecular Cyclization: Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups (a high effective concentration). The rate of the intramolecular cyclization to form the thiolactone would depend on the activation energy of the nucleophilic attack of the thiol on the carbonyl group.

Thermodynamically, the stability of the resulting bicyclic thiolactone relative to the starting material would determine the position of the equilibrium. Ring strain in the bicyclic system could be a destabilizing factor. Studies on the cyclization of other N-acyliminium ions have shown that reaction conditions can be tuned to favor either the kinetic or thermodynamic product. researchgate.netnih.gov

Table 3: Hypothetical Kinetic and Thermodynamic Parameters

| Transformation | ΔG‡ (Activation Free Energy) | ΔG° (Standard Free Energy Change) | Controlling Factor |

| Intermolecular Nucleophilic Addition | High | Varies with nucleophile | Kinetic |

| Intramolecular Thiol-Acyl Cyclization | Moderate | Potentially near zero or slightly negative/positive | Both Kinetic and Thermodynamic |

It is crucial to note that the actual kinetic and thermodynamic parameters for the reactions of this compound have not been experimentally determined in the reviewed literature. The values presented are illustrative and based on general principles of organic reactivity. Further experimental investigation is required to fully elucidate the chemical behavior of this intriguing molecule.

Derivatives and Analogues of 1 2 Mercaptoethyl Pyrrolidin 2 One: Synthesis and Chemical Modification

Modifications at the Thiol Moiety

The presence of a terminal thiol (-SH) group in 1-(2-mercaptoethyl)pyrrolidin-2-one provides a prime site for a range of chemical transformations. These modifications are crucial for altering the compound's physicochemical properties and for its integration into larger molecular systems.

Synthesis of Thioether and Thioester Derivatives

The nucleophilic nature of the thiol group allows for the straightforward synthesis of thioether and thioester derivatives.

Thioether Synthesis: Thioethers, also known as sulfides, can be readily prepared through the alkylation of the thiol group. This is typically achieved by reacting this compound with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as a tertiary amine or an alkali metal carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent in an SN2 reaction. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

A study on the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine (B1588886) provides evidence for the formation of an azetidinium ion as the active alkylating agent. figshare.comnih.gov While this involves a different nucleophile and a slightly different alkylating agent, the principle of intramolecular cyclization to form a reactive intermediate could be a consideration in certain alkylation reactions involving the mercaptoethyl side chain.

Thioester Synthesis: Thioesters are another important class of derivatives, and their synthesis involves the acylation of the thiol group. This can be accomplished by reacting this compound with an acyl chloride or an acid anhydride. Similar to thioether synthesis, a base is often employed to facilitate the reaction.

A notable application of related chemistry is seen in the context of native chemical ligation (NCL), where peptidyl N,N-bis(2-mercaptoethyl)-amides serve as thioester precursors. nih.govacs.org These amides can undergo an intramolecular rearrangement to form a thioester, highlighting the inherent reactivity of the N-(2-mercaptoethyl) amide system towards acyl transfer. This principle suggests that the thiol group of this compound can be effectively acylated to yield stable thioester derivatives. The rearrangement of N-(2-mercaptoethyl) amides into thioesters is a well-documented process that can be influenced by factors that weaken the amide bond. researchgate.net

| Derivative Type | General Reaction | Reagents |

| Thioether | Alkylation | Alkyl halide, Base |

| Thioester | Acylation | Acyl chloride/anhydride, Base |

Formation of Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the thioether derivatives of this compound can be further oxidized to form sulfoxides and sulfones. These oxidation states significantly alter the polarity, hydrogen bonding capacity, and steric profile of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent and reaction conditions determining the final product.

Sulfoxide Synthesis: For the selective oxidation of a thioether to a sulfoxide, milder oxidizing agents are typically used. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comorganic-chemistry.org The reaction is generally carried out at low temperatures to prevent over-oxidation to the sulfone. Other reagents that can be used include hydrogen peroxide in the presence of a catalyst. youtube.com The chemoselectivity of these reagents is crucial, with m-CPBA being suitable for electron-rich alkenes and H₂O₂/NaOH for electron-deficient alkenes in epoxidation reactions, a principle that can be extended to sulfide (B99878) oxidation. youtube.com

Sulfone Synthesis: Stronger oxidizing conditions are required to convert the thioether or the sulfoxide to the corresponding sulfone. This can be achieved by using an excess of m-CPBA or by employing more potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by using hydrogen peroxide in combination with a suitable catalyst under more forcing conditions. lboro.ac.uknih.gov

| Oxidation Product | Typical Oxidizing Agent(s) | Key Considerations |

| Sulfoxide | m-CPBA (1 equivalent), Sodium periodate | Controlled conditions to prevent over-oxidation. |

| Sulfone | m-CPBA (>2 equivalents), KMnO₄, H₂O₂ with catalyst | Stronger oxidizing conditions are necessary. |

Structural Variations on the Pyrrolidinone Ring

Substituent Effects on Reactivity and Conformation

The introduction of substituents on the pyrrolidinone ring can influence the reactivity of both the lactam functionality and the thiol group. Electron-withdrawing groups on the ring can increase the acidity of the N-H proton (if present) and can also affect the nucleophilicity of the thiol. Conversely, electron-donating groups can have the opposite effect.

The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been reported, showcasing methods to introduce a variety of substituents onto the pyrrolidinone ring. nih.gov Furthermore, the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines provides another route to functionalized pyrrolidinone systems. nih.gov These synthetic strategies could potentially be adapted to create substituted analogues of this compound.

Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. Asymmetric synthesis provides a powerful tool to access enantiomerically pure or enriched compounds.

Several methods have been developed for the asymmetric synthesis of substituted pyrrolidines. One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereochemical outcome of key bond-forming reactions. researchgate.net Another strategy employs organocatalysis, where chiral catalysts, such as chiral cis-2,5-disubstituted pyrrolidines, can be used to promote enantioselective transformations. rsc.org Biocatalytic methods, utilizing enzymes like transaminases, have also emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org The diastereoselective synthesis of densely substituted pyrrolidines can also be achieved through [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org

Covalent Conjugation Strategies

The reactive thiol group of this compound makes it an excellent candidate for covalent conjugation to other molecules, such as proteins, peptides, or synthetic polymers. This is a common strategy in the development of bioconjugates for various applications.

Thiol-maleimide chemistry is one of the most widely used methods for the selective conjugation of thiols. The thiol group of this compound can readily react with a maleimide-functionalized molecule via a Michael addition reaction to form a stable thioether linkage. This reaction is highly efficient and proceeds under mild conditions, typically in aqueous buffers at or near neutral pH.

Another common strategy involves the reaction of the thiol with an α-haloacetyl group (e.g., iodoacetamide (B48618) or bromoacetamide). This results in the formation of a stable thioether bond through an SN2 reaction.

The principles of bioconjugation often involve the activation of a carboxylic acid group on a carrier protein using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive ester, which then reacts with an amine on the molecule to be conjugated. youtube.com While this describes amide bond formation, similar principles of activating one functional group to react with another are central to bioconjugation, and the thiol group of this compound provides a versatile handle for such strategies.

| Conjugation Strategy | Reactive Partner on Target Molecule | Resulting Linkage |

| Thiol-Maleimide Reaction | Maleimide | Thioether |

| Thiol-Halogenoacetyl Reaction | Iodoacetamide/Bromoacetamide | Thioether |

Click Chemistry Applications

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for creating complex molecules and bioconjugates. nih.gov The this compound molecule is well-suited for click chemistry applications primarily due to its terminal thiol (-SH) group, which can readily participate in thiol-ene reactions.

The thiol-ene reaction is a powerful type of click chemistry that involves the radical-initiated addition of a thiol to an alkene (a compound with a carbon-carbon double bond). researchgate.netrsc.org This reaction can be initiated by UV light or a thermal initiator and proceeds with high efficiency and selectivity. researchgate.net In this context, this compound can be "clicked" onto various molecules, surfaces, or polymers that bear alkene functionalities. This allows for the straightforward introduction of the pyrrolidinone moiety, a structural element known to be a privileged pharmacophore in medicinal chemistry. nih.govacs.org

For instance, the compound can be used to modify peptides or other biomolecules that have been functionalized with an alkene. The resulting conjugate would combine the properties of the biomolecule with the unique characteristics of the pyrrolidinone ring.

Beyond the direct use of the thiol group, derivatives of this compound can be synthesized to participate in other forms of click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov The thiol group can be chemically transformed into an azide (B81097) group, or an alkyne functionality could be introduced elsewhere in the molecule. These derivatives can then be used in CuAAC reactions to form stable triazole linkages, a strategy widely employed in drug discovery and materials science. nih.govresearchgate.net

Below is an interactive table detailing a representative thiol-ene click reaction.

| Reactant 1 | Reactant 2 | Initiator | Conditions | Product |

| This compound | Poly(butadiene) | UV Irradiation (365 nm) | Room Temperature, Inert Atmosphere | Pyrrolidinone-grafted poly(butadiene) |

| This compound | N-Allyl-maleimide | AIBN (Azobisisobutyronitrile) | 60-80 °C, Solvent (e.g., Toluene) | Pyrrolidinone-functionalized succinimide (B58015) derivative |

| This compound | Vinyl-functionalized silica (B1680970) surface | Photoinitiator (e.g., DMPA) | UV Irradiation | Pyrrolidinone-modified silica surface |

This table illustrates potential thiol-ene reactions involving this compound with various alkene-containing substrates.

Polymeric Scaffold Integration

The incorporation of specific chemical moieties into polymer structures is a fundamental strategy for creating advanced materials with tailored properties. The process of attaching side chains to an existing polymer backbone is known as graft polymerization. wikipedia.orgresearchgate.net this compound is an ideal candidate for grafting onto polymeric scaffolds, a process that can impart new functionalities such as improved biocompatibility, hydrophilicity, or specific binding capabilities. nih.gov

The primary method for integrating this compound is the "grafting to" technique. wikipedia.orgnih.gov This involves reacting the thiol group of this compound with a pre-formed polymer that has reactive sites along its backbone. For example, polymers containing electrophilic groups or double bonds can serve as substrates for covalent attachment of the molecule.

The thiol group provides a nucleophilic and reactive handle for this purpose. It can react with polymers containing:

Halide groups: via nucleophilic substitution.

Epoxide groups: via ring-opening reactions. youtube.com

Alkene groups: via the thiol-ene reaction, as discussed previously. nih.gov

This integration results in a polymeric scaffold decorated with pendant pyrrolidinone units. The pyrrolidinone structure is analogous to the repeating unit in polyvinylpyrrolidone (B124986) (PVP), a well-known biocompatible polymer used in various biomedical applications. Therefore, grafting this compound onto a polymer can enhance its water solubility and biocompatibility. Furthermore, the presence of the thiol group, if not fully consumed in the grafting reaction, or if the linkage is cleavable, can provide sites for further modification or for interaction with biological systems, such as binding to heavy metals. mdpi.com

The table below outlines potential polymeric scaffolds and the properties that could be conferred by grafting with this compound.

| Polymer Backbone | Grafting Reaction Type | Resulting Scaffold | Potential Properties/Applications |

| Poly(glycidyl methacrylate) | Thiol-epoxy ring opening | PGMA-graft-pyrrolidinone | Hydrophilic, biocompatible coating for medical devices |

| Poly(vinyl chloride) | Nucleophilic substitution | PVC-graft-pyrrolidinone | Increased surface wettability, reduced protein fouling |

| Poly(styrene-co-maleic anhydride) | Amidation (after thiol conversion to amine) | PSMA-graft-pyrrolidinone | Compatibilizer for polymer blends, drug delivery carrier |

| Chitosan | Thiol-ene (on modified chitosan) | Chitosan-graft-pyrrolidinone | Enhanced mucoadhesion, wound healing dressing |

This table provides hypothetical examples of polymeric scaffolds functionalized with this compound and their potential resulting characteristics.

Theoretical and Computational Chemistry Studies of 1 2 Mercaptoethyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 1-(2-Mercaptoethyl)pyrrolidin-2-one at the atomic and electronic levels. These calculations solve the Schrödinger equation for the molecule, providing a comprehensive description of its behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is central to its chemical properties. Molecular orbital (MO) analysis, a key component of quantum chemical calculations, describes the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group, which is a common characteristic of thiols. This high-energy orbital indicates that the sulfur atom is the most probable site for electrophilic attack. The LUMO, conversely, is likely to be distributed across the carbonyl group of the pyrrolidinone ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| LUMO+1 | 1.85 | C=O (antibonding) |

| LUMO | 0.92 | C=O (antibonding) |

| HOMO | -5.68 | S (lone pair) |

| HOMO-1 | -6.45 | N (lone pair), C=O (bonding) |

Note: This data is illustrative and based on typical values for similar functional groups.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl chain in this compound allows for multiple conformational isomers. Conformational analysis aims to identify the stable geometries of the molecule and the energy barriers between them. By mapping the potential energy surface, a conformational energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. nih.govnih.gov

Studies on similar N-substituted pyrrolidinones suggest that the puckering of the five-membered ring and the rotation around the N-C and C-C bonds of the ethyl side chain are the primary degrees of freedom. researchgate.net The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the thiol hydrogen and the carbonyl oxygen. The global minimum energy conformation represents the most stable and thus most populated structure at equilibrium.

Table 2: Calculated Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-S) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 1.25 |

| Gauche 2 | ~-60° | 1.30 |

Note: These values are hypothetical and serve to illustrate the expected energetic differences between conformers.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is not uniform due to the different electronegativities of the constituent atoms. This charge distribution can be quantified through methods such as Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). researchgate.netlibretexts.org

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. youtube.comnih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen and the sulfur atom. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Such areas would be found around the hydrogen atoms, particularly the one attached to the sulfur atom.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| S (thiol) | -0.15 |

| H (thiol) | +0.18 |

| C (carbonyl) | +0.50 |

Note: This data is illustrative and represents typical charge distributions in similar molecules.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that is widely used to predict a variety of molecular properties with a good balance of accuracy and computational cost. dntb.gov.uanih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic data, which is invaluable for the identification and characterization of molecules. nih.govresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.govnih.gov By calculating the NMR spectra for different conformers, a population-weighted average spectrum can be obtained that can be directly compared with experimental data. researchgate.net

Table 4: Predicted vs. Typical Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Typical Experimental Range (ppm) |

| C=O | 176.5 | 175-178 |

| CH2-N | 48.2 | 45-50 |

| CH2-S | 25.8 | 24-28 |

| CH2 (ring) | 30.1 | 29-32 |

| CH2 (ring) | 18.9 | 17-20 |

Note: Predicted values are hypothetical examples based on DFT calculations of similar structures.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can determine the frequencies and intensities of these vibrations. nih.govdtic.milmdpi.com The calculated IR spectrum can be used to assign the absorption bands observed in an experimental spectrum to specific molecular motions, such as the characteristic stretching frequencies of the C=O, N-H (if present), and S-H bonds. Analysis of the amide I, II, and III bands can provide detailed information about the conformation of the pyrrolidinone ring. nih.govnih.govnih.gov

Table 5: Predicted IR Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) (Illustrative) | Typical Experimental Range (cm-1) |

| C=O | Stretching (Amide I) | 1685 | 1670-1700 |

| S-H | Stretching | 2550 | 2550-2600 |

| C-N | Stretching (Amide III) | 1290 | 1280-1300 |

Note: Predicted values are hypothetical examples based on DFT calculations of similar structures. youtube.com

Reaction Pathway Elucidation and Transition State Characterization

DFT is an essential tool for studying chemical reactions. By mapping the potential energy surface for a proposed reaction, it is possible to identify the minimum energy path from reactants to products. This includes locating and characterizing the transition state, which is the highest energy point along the reaction pathway. nih.govnih.govrsc.org

For this compound, DFT could be used to investigate various reactions, such as the oxidation of the thiol group or its participation in Michael additions. nih.govdntb.gov.ua The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for the comparison of different possible mechanisms. acs.org

Molecular Dynamics Simulations

No specific data available in the searched literature.

Solvation Effects and Intermolecular Interactions

No specific data available in the searched literature.

Conformational Changes over Time

No specific data available in the searched literature.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

While a complete, publicly available, peer-reviewed ¹H and ¹³C NMR dataset for 1-(2-mercaptoethyl)pyrrolidin-2-one is not readily found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of its constituent parts: the N-substituted pyrrolidin-2-one ring and the mercaptoethyl side chain.

For the pyrrolidin-2-one ring, the protons on the carbon adjacent to the carbonyl group (C3) would appear at a different chemical shift than the protons on the carbon further away (C4). Similarly, the protons on the carbon attached to the nitrogen (C5) would be distinct. In the mercaptoethyl side chain, the methylene (B1212753) group attached to the nitrogen would be deshielded compared to the methylene group attached to the sulfur atom. The thiol proton (-SH) typically appears as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon of the lactam ring would have the largest chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the other carbons would provide information about their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- (pyrrolidinone, C3) | 2.0 - 2.2 | Multiplet |

| -CH₂- (pyrrolidinone, C4) | 2.3 - 2.5 | Triplet |

| -CH₂- (pyrrolidinone, C5) | 3.3 - 3.5 | Triplet |

| -N-CH₂- (ethyl, C1') | 3.5 - 3.7 | Triplet |

| -S-CH₂- (ethyl, C2') | 2.6 - 2.8 | Triplet |

| -SH | 1.3 - 1.6 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (pyrrolidinone, C2) | 175 - 178 |

| -CH₂- (pyrrolidinone, C3) | 30 - 33 |

| -CH₂- (pyrrolidinone, C4) | 17 - 20 |

| -CH₂- (pyrrolidinone, C5) | 48 - 51 |

| -N-CH₂- (ethyl, C1') | 45 - 48 |

| -S-CH₂- (ethyl, C2') | 23 - 26 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For instance, cross-peaks would be expected between the protons on C3 and C4, and between C4 and C5 of the pyrrolidinone ring. Similarly, a correlation would be seen between the two methylene groups of the mercaptoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the C5 methylene group would show a cross-peak with the corresponding C5 carbon signal.

Correlations from the protons on C5 of the pyrrolidinone ring to the carbonyl carbon (C2) and to the C1' carbon of the ethyl chain, confirming the N-substitution.

Correlations from the protons on the C1' methylene group to the C5 carbon of the ring and the C2' carbon of the chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. utdallas.edu

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the lactam and thiol functional groups.

Amide (Lactam) Group: A strong absorption band corresponding to the C=O stretching vibration of the five-membered lactam ring would be expected in the IR spectrum, typically around 1680-1700 cm⁻¹. The C-N stretching vibration would also be observable.

Thiol (-SH) Group: The S-H stretching vibration gives rise to a weak absorption in the IR spectrum in the region of 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to identify.

C-H Bonds: The stretching and bending vibrations of the C-H bonds in the methylene groups of the pyrrolidinone ring and the ethyl chain would appear in their characteristic regions of the spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (Lactam) | C=O Stretch | 1680 - 1700 |

| Thiol | S-H Stretch | 2550 - 2600 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Alkane | C-H Bend | 1350 - 1470 |

While specific Raman data for this compound is not available in the searched literature, Raman spectroscopy would provide complementary information, particularly for the less polar bonds, and could be useful in identifying the S-H and C-S stretching vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₆H₁₁NOS, the expected exact mass would be approximately 145.0561 g/mol . evitachem.com An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

The fragmentation pattern in the mass spectrum would also be characteristic. Common fragmentation pathways would likely involve the loss of the mercaptoethyl side chain or cleavage of the pyrrolidinone ring. Analysis of these fragments would further support the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules, including "this compound". This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides a fragmentation fingerprint that is unique to the molecule's structure.

In a typical MS/MS experiment, the compound is first ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule, [M+H]⁺. For "this compound" (molar mass: 145.23 g/mol ), the precursor ion would be observed at a mass-to-charge ratio (m/z) of approximately 146.06. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

The fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as pyrrolidinone and thiol derivatives. sdfine.comnih.govmassbank.eu The primary fragmentation pathways would likely involve the cleavage of the ethylmercaptan side chain and fragmentation within the pyrrolidinone ring. The loss of the entire side chain or specific neutral losses (e.g., loss of H₂S, C₂H₄) would lead to characteristic product ions. The analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

A hypothetical fragmentation pattern for "this compound" is presented below.

Hypothetical MS/MS Fragmentation Data for [C₆H₁₁NOS+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 146.06 | 112.05 | H₂S (34.01) | Ion resulting from loss of hydrogen sulfide (B99878) |

| 146.06 | 85.05 | C₂H₄S (61.01) | Pyrrolidin-2-one fragment |

| 146.06 | 71.05 | C₃H₆S (75.01) | Iminium ion from pyrrolidine (B122466) ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

The molecule's conformational flexibility resides primarily in the ethylmercaptan side chain, allowing for different spatial arrangements. A hypothetical set of crystallographic parameters for "this compound" is proposed in the following table.

Hypothetical Crystallographic Data for this compound

| Parameter | Proposed Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 758 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography can be employed, with the choice of technique depending on the sample matrix and analytical goals.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to its thiol group, "this compound" is amenable to GC analysis, although the reactivity of the mercapto group can sometimes lead to challenges like peak tailing or adsorption on the column. restek.comsilcotek.com These issues can often be mitigated by using inert columns specifically designed for sulfur compound analysis or through derivatization of the thiol group.

For direct analysis, a capillary column with a non-polar or medium-polarity stationary phase is typically used. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is highly recommended for sensitive and selective detection of sulfur-containing analytes, minimizing interference from non-sulfur compounds in the sample matrix. hpst.czgcms.cz

The table below outlines a potential GC method for the analysis of this compound.

Hypothetical Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Sulfur Chemiluminescence Detector (SCD) |

| Detector Temperature | 250 °C |

| Hypothetical Retention Time | 10.5 minutes |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. It is particularly well-suited for the analysis of "this compound" due to the compound's polarity and the presence of a UV-absorbing chromophore (the lactam carbonyl group).

Reversed-phase HPLC is the most common mode for this type of analysis. sielc.comglsciences.com A C18 or C8 stationary phase is typically employed to separate the analyte from impurities based on their hydrophobic interactions. The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the silica support. fda.gov Detection can be achieved using a UV detector or, for greater sensitivity and structural confirmation, a mass spectrometer (LC-MS).

A representative set of HPLC conditions is provided in the table below.

Hypothetical High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm or Mass Spectrometer (ESI+) |

| Hypothetical Retention Time | 7.8 minutes |

Advanced Chemical Applications in Materials Science

Role as a Monomer or Crosslinker in Polymer Chemistry

The dual functionality of 1-(2-Mercaptoethyl)pyrrolidin-2-one—a reactive thiol group and a pyrrolidinone ring—makes it a molecule of interest for polymer chemistry. The thiol group can participate in various polymerization and modification reactions, while the pyrrolidinone moiety can impart desirable properties such as hydrophilicity and thermal stability to the resulting polymer.

Thiol-Ene and Thiol-Yne Polymerization Reactions

Thiol-ene and thiol-yne reactions are powerful "click chemistry" processes that involve the radical-mediated or base-catalyzed addition of a thiol group across a double (ene) or triple (yne) bond. These reactions are known for their high efficiency, rapid rates, and lack of side products.

Controlled Radical Polymerization (e.g., RAFT, ATRP) Agent

Controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are used to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures.

In the context of RAFT, thiols are crucial precursors for creating RAFT chain transfer agents (CTAs) or can be used to modify the polymer after synthesis. A polymer chain ending in a thiocarbonylthio group, produced via RAFT, can be converted to a terminal thiol. While this establishes a connection between thiol chemistry and RAFT, there is no evidence that this compound has been used as a CTA or as a modifying agent for RAFT polymers.

For ATRP, functional initiators are often used to install a specific chemical group at the beginning of a polymer chain. A custom ATRP initiator could potentially be synthesized from this compound to introduce the thiol group (in a protected form) at the chain end. Despite this theoretical possibility, the literature does not describe such an initiator or its use.

Surface Functionalization and Modification

The strong affinity of thiol groups for the surfaces of noble metals, particularly gold, makes thiol-containing compounds excellent candidates for surface modification.

Self-Assembled Monolayer (SAM) Formation on Substrates

Thiols spontaneously form highly ordered, self-assembled monolayers (SAMs) on gold, silver, and other substrates. These monolayers can dramatically alter the surface properties, such as wettability, biocompatibility, and chemical reactivity.

Theoretically, this compound could be used to form a SAM on a gold surface. The thiol group would anchor the molecule to the surface, while the exposed pyrrolidinone groups would create a polar, hydrophilic surface. This could be useful for creating biocompatible coatings or surfaces that resist non-specific protein adsorption. Nevertheless, specific research detailing the formation and characterization of a SAM from this compound is not available.

Covalent Attachment to Nanomaterials and Quantum Dots

Thiols are widely used as ligands to stabilize and functionalize nanoparticles, including gold nanoparticles and quantum dots (QDs). The thiol group binds to the nanoparticle surface, and the other end of the molecule provides solubility and a point for further chemical conjugation.

This compound could hypothetically be used as a capping agent for gold nanoparticles or certain types of QDs. The pyrrolidinone ring would confer water solubility and biocompatibility. However, no studies were found that demonstrate the use of this specific molecule for the functionalization of nanomaterials or quantum dots.

Integration into Hydrogels and Responsive Polymer Networks

Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Thiol-ene chemistry is a common method for forming hydrogels due to its efficiency and biocompatibility.

In this process, multifunctional thiol and ene-containing polymers or monomers are crosslinked, often via photopolymerization. A dithiol compound can act as a crosslinker between polymer chains that have pendant "ene" groups. While this compound is a monothiol and thus cannot act as a crosslinker on its own, it could be used to modify a polymer backbone to introduce pendant thiol groups, which could then participate in crosslinking reactions. Alternatively, it could be used to functionalize the surface of a pre-formed hydrogel. Despite these possibilities, there is no specific research confirming the integration of this compound into hydrogels or responsive polymer networks.

Applications in Smart Materials and Responsive Systems

The unique bifunctional nature of this compound, featuring both a pyrrolidinone ring and a terminal thiol group, positions it as a promising building block in the development of advanced smart materials and responsive systems. These materials are designed to exhibit dynamic changes in their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. The incorporation of this compound into polymer structures can impart these desirable "smart" functionalities.

The pyrrolidinone moiety is known to contribute to the thermoresponsive behavior of polymers in aqueous solutions. Specifically, polymers containing pyrrolidinone derivatives have been shown to exhibit a Lower Critical Solution Temperature (LCST), a phenomenon where the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is raised above a critical point. rsc.orgacs.orgresearchgate.net This property is crucial for the design of thermoresponsive hydrogels and surfaces. For instance, poly(3-ethyl-N-vinyl-2-pyrrolidone) demonstrates phase separation in water above its LCST of approximately 26 °C. rsc.orgscielo.br Similarly, well-defined polymers based on N-(2-methacryloyloxyethyl) pyrrolidone also exhibit reversible thermoresponsive behavior. acs.org

The thiol group (-SH) on the mercaptoethyl side chain offers a versatile handle for chemical modification and crosslinking, which is essential for the fabrication of robust and functional materials. Thiol-ene "click" chemistry, a highly efficient and specific reaction between a thiol and an alkene, provides a powerful tool for creating well-defined polymer networks and for the surface functionalization of materials. nih.govrsc.org This chemistry is known for its high yields, tolerance to various functional groups, and the ability to be initiated by light or thermal means. researchgate.net The presence of the thiol group allows this compound to be covalently linked into polymer backbones or onto surfaces, thereby creating smart materials with tailored properties.

The combination of the thermoresponsive pyrrolidinone unit and the reactive thiol group in this compound opens up possibilities for creating a variety of smart materials. For example, it could be used as a comonomer in the synthesis of thermoresponsive hydrogels. In such a system, the pyrrolidinone units would provide the temperature-sensitive swelling behavior, while the thiol groups could be used to form disulfide crosslinks, introducing a redox-responsive dimension to the material. These dual-responsive hydrogels could find applications in controlled drug delivery, where the release of a therapeutic agent can be triggered by changes in both temperature and the redox environment, which is often altered in disease states.

Furthermore, the thiol group can be utilized to graft polymers containing this compound onto surfaces, such as gold nanoparticles or silicon wafers, to create smart coatings. These coatings could reversibly switch their surface properties, such as wettability or protein adhesion, in response to temperature changes. Such responsive surfaces are of great interest in areas like switchable cell culture substrates and microfluidic devices.

While direct experimental studies on polymers derived exclusively from this compound are not extensively documented, the well-established functions of its constituent chemical groups provide a strong basis for its potential in smart materials. The data from related pyrrolidinone-based polymers can offer insights into the expected thermoresponsive properties.

Below is a data table summarizing the thermoresponsive properties of various pyrrolidinone-based polymers, which can serve as a reference for the potential behavior of materials incorporating this compound.

| Polymer Name | Abbreviation | Lower Critical Solution Temperature (LCST) (°C) | Reference |

| Poly(3-ethyl-N-vinyl-2-pyrrolidone) | C2PVP | ~26 | rsc.org |

| Poly[N-(2-methacryloyloxyethyl)pyrrolidone] | PNMEP | 29-33 | acs.org |

| Poly[N-(2-methacryloyloxyethyl) pyrrolidone] | PNMP | ~51.9 (for Mw = 105.4 kg mol⁻¹) | acs.org |

The synthesis of polymers incorporating this compound could be achieved through various polymerization techniques. The mercapto group might require protection during certain polymerization reactions to prevent side reactions, followed by deprotection to enable subsequent crosslinking or functionalization. The resulting materials would be expected to exhibit a combination of the properties endowed by the pyrrolidinone and mercaptoethyl functionalities, making them attractive candidates for a new generation of smart and responsive systems.

Catalysis and Ligand Design Involving 1 2 Mercaptoethyl Pyrrolidin 2 One

Coordination Chemistry with Transition Metals

The coordination chemistry of 1-(2-mercaptoethyl)pyrrolidin-2-one is dictated by the interplay of its thiol and amide functionalities. Transition metals, with their variable oxidation states and coordination geometries, can interact with this ligand in several ways, leading to the formation of diverse metal complexes. nih.govwikipedia.org

Ligand Synthesis and Complexation Studies

The synthesis of this compound can be conceptually approached through established methods for N-alkylation of lactams. A plausible synthetic route would involve the reaction of 2-pyrrolidinone (B116388) with a suitable two-carbon synthon containing a protected thiol group, followed by deprotection. For instance, the reaction of the sodium salt of 2-pyrrolidinone with a 2-haloethyl thioacetate, followed by hydrolysis of the thioester, would yield the desired ligand.